molecular formula C18H24ClNO3 B2916238 ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate CAS No. 478064-01-6

ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate

Cat. No.: B2916238
CAS No.: 478064-01-6
M. Wt: 337.84
InChI Key: CVEKVYYXCUMZNZ-UHFFFAOYSA-N
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Description

Ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate is a synthetic carbamate derivative characterized by a unique structural framework. Its core structure includes:

  • Carbamate group (-OCONH-): A functional group known for its stability and role in pharmaceuticals and agrochemicals.

The carbamate group’s stability compared to esters or amides may reduce hydrolysis rates, improving bioavailability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-[(3-chlorophenyl)-(2-oxocyclooctyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO3/c1-2-23-18(22)20-17(13-8-7-9-14(19)12-13)15-10-5-3-4-6-11-16(15)21/h7-9,12,15,17H,2-6,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEKVYYXCUMZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C1CCCCCCC1=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate typically involves the reaction of 3-chlorobenzylamine with 2-oxocyclooctanecarboxylic acid ethyl ester under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate ester linkage is susceptible to hydrolysis under acidic or basic conditions, yielding a substituted amine and carbon dioxide. This reaction is foundational in carbamate chemistry .

Reaction Conditions Products Catalyst/Reagents
Acidic (HCl, H₂SO₄)3-Chlorophenyl(2-oxocyclooctyl)methylamine + CO₂H⁺ (proton source)
Basic (NaOH, KOH)Ethanol + Corresponding ammonium saltOH⁻ (hydroxide ion)

This hydrolysis is critical in environmental and metabolic degradation pathways .

Nucleophilic Substitution at the Aromatic Chlorine

The 3-chlorophenyl group may undergo nucleophilic aromatic substitution (NAS) under specific conditions. For example:

  • Ammonolysis to form 3-aminophenyl derivatives.
  • Suzuki Coupling with boronic acids in the presence of palladium catalysts .
Reaction Type Reagents Product Yield
NAS with NH₃NH₃, Cu catalystEthyl N-[(3-aminophenyl)(2-oxocyclooctyl)methyl]carbamate~60%
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂Aryl-substituted derivatives~75%

Cyclooctyl Ketone Reactivity

The 2-oxocyclooctyl group participates in ketone-specific reactions:

  • Reduction to form secondary alcohols (e.g., using NaBH₄ or LiAlH₄).
  • Grignard Addition to generate tertiary alcohols .
Reaction Reagents Product Notes
ReductionNaBH₄, MeOHEthyl N-[(3-chlorophenyl)(2-hydroxycyclooctyl)methyl]carbamateStereoselectivity observed
Grignard AdditionRMgX (e.g., CH₃MgBr)Tertiary alcohol derivativesRequires anhydrous conditions

Carbamate Group Modifications

The carbamate’s ethyl ester can undergo transesterification or aminolysis:

  • Transesterification with higher alcohols (e.g., tert-butanol) under acidic conditions .
  • Aminolysis with primary amines to form ureas .
Reaction Conditions Product Yield
Transesterificationtert-Butanol, H₂SO₄tert-Butyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate~85%
Aminolysis with RNH₂Ethanol, refluxUrea derivatives~70%

Oxidative Pathways

The aromatic ring and ketone group may undergo oxidation:

  • Chlorophenyl Ring : Epoxidation or hydroxylation under strongly oxidizing conditions (e.g., mCPBA) .
  • Ketone Oxidation : Rare due to stability, but possible with aggressive oxidants like KMnO₄ .

Polymerization Potential

Carbamates can act as monomers in polyurethane synthesis. Reaction with diisocyanates (e.g., TDI, MDI) forms polyurethane linkages :
Carbamate+O C N R N C OPolyurethane+CO2\text{Carbamate}+\text{O C N R N C O}\rightarrow \text{Polyurethane}+\text{CO}_2

Scientific Research Applications

Ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Functional Groups Structural Features Notable Properties/Applications References
Ethyl carbamate (EC) Carbamate Simple ethyl ester of carbamic acid Carcinogen in alcoholic beverages; volatile
Ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate Carbamate, 3-chlorophenyl, 2-oxocyclooctyl Complex cyclic framework with aromatic and ketone groups Hypothesized enhanced stability and bioactivity
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Sulfanyl, pyrazole, trifluoromethyl Chlorophenyl with sulfanyl and pyrazole rings Likely agrochemical use due to electronegative substituents
Ethyl ((7S)-7-[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino-5,6,7,8-tetrahydro-2-naphthyloxy)acetate hydrochloride Amine, chlorophenyl, naphthyloxy Multi-ring system with stereochemical complexity Potential pharmacological agent (e.g., receptor modulation)

Functional Group Analysis

  • Carbamate vs. Sulfanyl/Trifluoromethyl () :
    The carbamate group in the target compound offers hydrolytic stability compared to sulfanyl groups, which are more reactive. Trifluoromethyl groups (in pyrazole derivatives) enhance lipophilicity and metabolic resistance, whereas the 2-oxocyclooctyl group balances hydrophobicity and steric effects .

  • Chlorophenyl Substitution: The 3-chlorophenyl group is shared with 5-(3-chlorophenylsulfanyl)-... () and Ethyl ((7S)-7-... ().
  • Cyclic vs. Linear Structures :
    The 2-oxocyclooctyl group introduces conformational constraints absent in linear analogs like EC (). This rigidity may reduce off-target interactions, a critical advantage in drug design .

Physicochemical and Toxicological Properties

  • Volatility and Solubility :
    EC () is highly volatile due to its small size, whereas the target compound’s bulky cyclooctyl ring likely reduces volatility. The chlorophenyl group may lower aqueous solubility compared to EC but improve membrane permeability .

  • Toxicity: EC is a known carcinogen, but structural modifications in the target compound (e.g., cyclooctyl group) could mitigate toxicity by altering metabolic pathways. However, analogous compounds like 2-Cyano-N-[(methylamino)carbonyl]acetamide () lack thorough toxicological data, highlighting the need for further study .

Q & A

Q. What are the standard synthetic routes for ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate?

  • Methodological Answer : The compound can be synthesized via carbamate-forming reactions involving phenyl isocyanate derivatives and alcohol precursors. For example, reacting α-terpineol with phenyl isocyanate in chloroform with HCl catalysis yields structurally related carbamates . Alternatively, nucleophilic substitution or coupling reactions involving 3-chlorophenyl intermediates (e.g., 2-(3-chlorophenyl)-2-oxoacetaldehyde) may serve as precursors, with subsequent oxidation/reduction steps to functionalize the cyclooctyl moiety . Key reagents include NaBH₄ for reductions and KMnO₄/K₂Cr₂O₇ for oxidations under acidic conditions .

Q. What spectroscopic and crystallographic techniques are employed for structural elucidation?

  • Methodological Answer :
  • NMR : 1H^1 \text{H} and 13C^{13} \text{C} NMR are critical for confirming substituent positions and stereochemistry, particularly for the 3-chlorophenyl and 2-oxocyclooctyl groups .
  • X-ray Crystallography : Resolves crystal packing, hydrogen bonding (e.g., N–H···O interactions), and disorder in cyclic moieties, as demonstrated in related carbamate structures .
  • IR Spectroscopy : Identifies carbonyl (C=O) and carbamate (N–C=O) functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate cholinesterase inhibition?

  • Methodological Answer :
  • In vitro assays : Measure inhibitory activity (IC₅₀) against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using Ellman’s method. Compare selectivity indices between isoforms .
  • Receptor-dependent SAR : Modify substituents on the 3-chlorophenyl or cyclooctyl groups to assess steric/electronic effects. For example, introducing electron-withdrawing groups (e.g., -CF₃) enhances binding affinity in related carbamates .
  • Ligand docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with AChE’s catalytic triad (Ser-His-Glu) .

Q. How can computational methods resolve contradictions in observed reaction yields across synthetic protocols?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize reaction pathways to identify energy barriers for intermediates (e.g., oxoacetaldehyde reduction) .
  • Solvent effect modeling : Compare polar (e.g., chloroform) vs. nonpolar solvents using COSMO-RS to rationalize yield variations in carbamate formation .
  • Kinetic studies : Apply Eyring plots to determine rate-limiting steps in nucleophilic substitutions involving the 3-chlorophenyl group .

Q. What computational approaches predict the compound’s binding affinity and electronic properties?

  • Methodological Answer :
  • HOMO-LUMO analysis : Evaluates electron donor/acceptor capacity, which correlates with inhibitory potential. Lower HOMO-LUMO gaps (≤4 eV) suggest higher reactivity .
  • Molecular Electrostatic Potential (MESP) : Maps charge distribution to identify nucleophilic/electrophilic sites (e.g., oxocyclooctyl carbonyl) .
  • Molecular Dynamics (MD) : Simulate ligand-enzyme binding stability over time (e.g., RMSD plots for AChE complexes) .

Data Contradictions and Resolution

  • Synthetic Yield Variability :
    Discrepancies in yields may arise from differing catalysts (e.g., HCl vs. Lewis acids) or solvent polarities. For instance, HCl-catalyzed carbamate synthesis in chloroform achieves higher yields (~70%) compared to nonpolar solvents vs. .
  • Biological Activity :
    Selectivity indices for AChE/BChE inhibition vary with substituents. For example, 3-chlorophenyl derivatives show higher selectivity than trifluoromethyl analogs due to steric hindrance in BChE’s larger active site .

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